1-azido-4-fluorobutane
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Overview
Description
1-azido-4-fluorobutane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. The presence of a fluorine atom in this compound enhances its reactivity and makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-4-fluorobutane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides. The final product is usually purified through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-azido-4-fluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of this compound.
Copper Catalysts: Employed in cycloaddition reactions to form triazoles.
Reducing Agents: Such as LiAlH4 for the reduction of azides to amines.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Scientific Research Applications
1-azido-4-fluorobutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-azido-4-fluorobutane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in click chemistry, where this compound acts as a key reagent. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylazide: Another fluorinated azide with similar reactivity but different applications.
4-Fluorobutylamine: A related compound where the azide group is replaced by an amine group.
4-Fluorobutyl Bromide: A precursor in the synthesis of 1-azido-4-fluorobutane.
Uniqueness
This compound is unique due to the presence of both the azide and fluorine groups, which confer high reactivity and stability. This combination makes it particularly useful in click chemistry and other synthetic applications where rapid and selective reactions are required .
Biological Activity
1-Azido-4-fluorobutane is a compound of interest in biological and medicinal chemistry due to its unique structural features and potential applications in various fields, including drug development and molecular imaging. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications based on diverse research findings.
Chemical Structure and Properties
This compound (C4H7FN3) is characterized by the presence of an azide group (-N3) and a fluorine atom attached to a butane backbone. The azide group is known for its utility in bioorthogonal chemistry, allowing for selective reactions with alkynes, which can be exploited in labeling and imaging applications.
The biological activity of this compound can be attributed to its ability to participate in click chemistry reactions. This property enables it to conjugate with various biomolecules, facilitating the study of biological processes and pathways. The azide group can undergo cycloaddition reactions with alkynes, leading to the formation of stable triazole linkages, which are biologically inert and can be used for tagging or tracking molecules within biological systems .
Antiviral Activity
Research indicates that derivatives of azido compounds, including this compound, exhibit antiviral properties. A study demonstrated that certain azide-containing compounds showed anti-HIV activity, suggesting a potential therapeutic application in viral infections . The mechanism likely involves the disruption of viral replication processes through interactions with viral proteins or host cell factors.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound on various cell lines have been investigated. In vitro studies reveal that the compound's cytotoxicity varies depending on the concentration and type of cells treated. For instance, it has been shown to inhibit the viability of cancer cell lines while exhibiting reduced toxicity towards non-cancerous cells . Such selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of azide derivatives, this compound was tested alongside other analogs. The results indicated that this compound demonstrated significant inhibitory effects on cancer cell proliferation at specific concentrations. The IC50 values were determined through MTT assays, revealing that this compound could effectively reduce cell viability in MCF-7 breast cancer cells compared to control groups .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 22.6 | MCF-7 |
Control (DMSO) | 82.9 | MCF-7 |
Imaging Applications
The bioorthogonal properties of this compound enable its use as a probe for biological imaging. In experiments involving live cell imaging, the compound successfully labeled alkyne-modified proteins without significant background fluorescence, demonstrating its potential for real-time visualization of biomolecules . This capability is particularly valuable in studying dynamic cellular processes.
Properties
IUPAC Name |
1-azido-4-fluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN3/c5-3-1-2-4-7-8-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZDOKNWDIGOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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